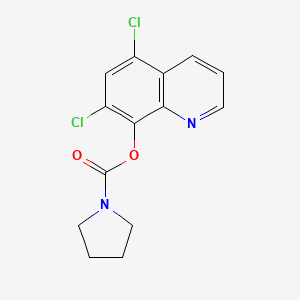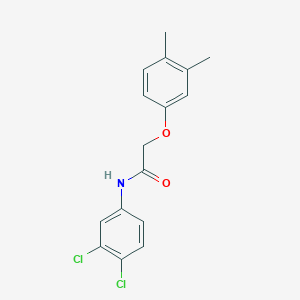![molecular formula C15H13BrN2O B5818792 2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)
2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, a family of compounds known for their diverse chemical reactivity and significance in medicinal chemistry. Although the specific compound has not been extensively studied, related compounds in this class have been investigated for their synthesis methods, structural properties, and potential biological activities.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives often involves rhodium-catalyzed annulation processes or reactions between 2-arylimidazo[1,2-a]pyridines and alkynes, producing compounds with moderate to excellent yields. These methods allow for the introduction of various functional groups, including bromo, methoxy, and methyl groups, which are key structural elements of 2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine (Peng et al., 2015).
Molecular Structure Analysis
Studies on similar compounds have utilized single-crystal X-ray diffraction analysis to determine the molecular structure, providing insights into the arrangement of atoms and the planarity of the molecular framework. These analyses help in understanding the electronic distribution and potential reactivity of the molecule (Li et al., 2006).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives engage in various chemical reactions, including annulation, cycloaddition, and cross-coupling reactions, which are instrumental in generating structurally diverse molecules. These reactions are often influenced by the presence of substituents like bromo and methoxy groups, which can direct the course of the reaction and impact the properties of the final product (Roslan et al., 2016).
Physical Properties Analysis
The physical properties of 2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine, such as melting point, solubility, and crystallinity, can be inferred from related compounds. For instance, single-crystal X-ray diffraction provides valuable information on the crystal structure and packing, which are closely related to the compound's physical properties (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the behavior of 2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine in various chemical environments. These properties are often determined through experimental studies involving reactions under different conditions and analyses like NMR and mass spectrometry (Ismail et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various bioactive compounds .
Action Environment
The suzuki–miyaura coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-5-6-18-9-13(17-15(18)7-10)11-3-4-14(19-2)12(16)8-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSRUONBZCCONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)



![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)
![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5818756.png)

![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)
![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5818786.png)